molecular formula C14H18O4 B1405201 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene CAS No. 880081-66-3

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Cat. No.: B1405201
CAS No.: 880081-66-3
M. Wt: 250.29 g/mol
InChI Key: ALYGIGQPCFGLPA-UHFFFAOYSA-N
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Description

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a specialized organic compound that serves as a critical building block in materials science and supramolecular chemistry. Its structure integrates a terminal alkyne group, essential for click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a flexible triethylene glycol chain that terminates in a hydroxyl group. This unique design confers valuable solubility properties to the molecule and its derivatives, facilitating processing in various solvent systems. The primary research value of this compound lies in its application for constructing sophisticated π-conjugated systems, such as Oligo(phenylene ethynylene)s (OPEs) . OPEs are rigid, linear structures with promising optical, bioactive, and electrical properties, making them candidates for molecular electronics, biosensors, and fluorescent dyes for imaging . Furthermore, the hydroxyl group allows for further functionalization or can be used to attach bulky "stoppers" in the synthesis of complex molecular architectures. A prominent application is in the synthesis of insulated [c2]daisy chain rotaxanes, where this molecule or its analogs can be incorporated as axle components. In these structures, the π-conjugated OPE cores are brought into close proximity and shielded from the environment by macrocyclic hosts like permethylated α-cyclodextrins (PM α-CDs) . This shielding effect minimizes the influence of the external solvent on the optical properties of the core, a crucial feature for developing advanced optical and electronic materials . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. Typical storage recommendations include sealing the product in a dry environment, potentially at cooler temperatures to maintain stability.

Properties

IUPAC Name

2-[2-[2-(3-ethynylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15/h1,3-5,12,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYGIGQPCFGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Ethynylation of Phenylacetylene with Ethylene Glycol Derivatives

This approach involves the functionalization of phenylacetylene with ethylene glycol derivatives containing terminal hydroxyl groups, which are subsequently converted into the desired ethoxy chain.

Key Steps:

  • Preparation of ethylene glycol derivatives: Synthesis begins with the formation of ethylene glycol derivatives such as 2-(2-hydroxyethoxy)ethanol or related compounds, often via nucleophilic substitution or esterification reactions.
  • Coupling reaction: Phenylacetylene is reacted with these derivatives under catalysis, typically using a palladium-catalyzed Sonogashira coupling, to attach the ethoxy chain to the phenyl ring.

Reaction Conditions:

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.
  • Solvent: Degassed solvents such as tetrahydrofuran (THF) or diisopropylamine.
  • Temperature: Ambient to slightly elevated temperatures (~25–50°C).
  • Purification: Column chromatography and GPC to isolate the pure product.

Use of Ethylene Oxide Derivatives

Another prevalent method involves the reaction of phenylacetylene with ethylene oxide derivatives, which allows for the sequential addition of ethoxy groups.

Procedure:

  • Preparation of ethoxy-phenylacetylene: Phenylacetylene is reacted with ethylene oxide derivatives such as 2-(2-(2-hydroxyethoxy)ethoxy)ethyl bromides or chlorides.
  • Reaction conditions: Carried out under inert atmosphere (nitrogen or argon), with catalysts such as palladium complexes, at controlled temperatures (~25–50°C).
  • Post-reaction modifications: The terminal hydroxyl groups are often protected or deprotected as needed, and purification is achieved via chromatography.

Multi-step Synthesis Involving Protective Groups and Coupling Reactions

A more elaborate synthesis involves the following:

  • Synthesis of a silyl-protected ethynyl derivative (e.g., tert-butyldimethylsilyl (TBDMS)-protected acetylene).
  • Coupling with iodo- or bromo-phenyl derivatives via Sonogashira coupling.
  • Deprotection of silyl groups using tetrabutylammonium fluoride (TBAF).
  • Final functionalization with ethylene glycol units through nucleophilic substitution or esterification.

Purification Techniques

The final product is purified by:

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Catalysts Solvents Typical Conditions Purification Techniques Remarks
Direct Ethynylation Phenylacetylene + Ethylene Glycol Derivatives Pd(0), CuI Tetrahydrofuran, Diisopropylamine 25–50°C Column chromatography Suitable for multi-step synthesis with high yield
Ethylene Oxide Derivatives Phenylacetylene + Ethylene Oxide Derivatives Pd(0) catalysts Toluene, THF 25–50°C Chromatography, GPC Allows precise chain length control
Multi-step Coupling Protected Ethynyl Derivatives + Phenyl Halides Pd(0), TBAF Toluene, CH2Cl2 Ambient Crystallization, chromatography Suitable for complex molecule synthesis

Research Findings and Notes

  • The synthesis of this compound is heavily reliant on palladium-catalyzed Sonogashira coupling reactions, which are well-established for constructing phenylacetylene derivatives with ethoxy chains.
  • The ethoxy groups' length and functionalization are controlled via the choice of ethylene glycol derivatives or ethylene oxide derivatives, allowing for tailored properties.
  • Protective group strategies, such as TBDMS protection, are often employed to prevent side reactions during multi-step syntheses.
  • Purification steps are critical to remove residual catalysts and unreacted starting materials, ensuring high purity for biological or material applications.

Chemical Reactions Analysis

Condensation Reactions for Functionalization

The terminal acetylene group participates in condensation with amines under carbodiimide activation:

Example Reaction

  • Reactants : 4-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-3,5-dimethylaniline

  • Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Conditions : Methanol/water (2:1 v/v), 2–5°C → ambient temperature

Key Observations

  • Quantitative conversion to face-to-face dimers

  • Purification via silica gel chromatography (eluent: EtOAc/MeOH 9:1 → 4:1)

  • Structural confirmation by 1H^1H-NMR and NOESY (cross-peaks confirming spatial proximity of OPE cores)

Polymerization with Organorhodium Catalysts

The phenylacetylene moiety undergoes controlled polymerization to yield amphiphilic polymers:

Polymerization Parameters

ParameterValue/Range
CatalystOrganorhodium complexes
SolventTetrahydrofuran (THF)
TemperatureAmbient (25°C)
Molecular Weight (MwM_w)Up to 160,000 g/mol

Functional Outcomes

  • Enhanced solubility in polar solvents due to oligo(ethylene oxide) side chains

  • Thermal stability: Decomposition onset at 250–300°C (TGA data)

Silylation/Desilylation for Protection

The acetylene group is protected via tert-butyldimethylsilyl (TBDMS) groups in multistep syntheses:

Steps

  • Protection : Reaction with tert-butyldimethylsilyl acetylene in THF (79% yield)

  • Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF (88% yield)

Solvent-Dependent Fluorescence Behavior

The oligo(ethylene oxide) chains influence photophysical properties:

Absorption/Emission Data

Solventλmaxabs\lambda_{\text{max}}^{\text{abs}} (nm)λmaxem\lambda_{\text{max}}^{\text{em}} (nm)
Methanol328438
Chloroform331440
Water/MeOH (1:2)325435

Key Findings

  • Minimal solvent-induced spectral shifts (<5 nm) due to shielding by permethylated α-cyclodextrin (PM α-CD)

  • Absence of excimer emission despite OPE dimerization

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Feature3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene2-[2-(2-Hydroxyethoxy)ethoxy]ethanol
Acetylene Reactivity High (Sonogashira, polymerization)None
Solubility Polar solvents (MeOH, H₂O)Broad (hydrophilic)
Thermal Stability Decomposes >250°CStable to 150°C

Scientific Research Applications

Organic Synthesis

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene serves as a valuable building block in organic synthesis. It is used to create complex molecular structures due to its unique functional groups .

Biological Studies

Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Its structure allows for potential modulation of enzyme activity and receptor interactions, making it a candidate for further biological exploration .

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate or active ingredient in drug formulations. Its properties may contribute to the development of new therapeutic agents targeting various diseases .

Material Science

In material science, this compound is utilized in producing advanced materials such as polymers and surfactants due to its unique chemical characteristics .

Case Study 1: Antimicrobial Activity

A derivative of phenylacetylene was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial properties. The study highlighted the potential application of this compound in developing antibacterial agents .

Case Study 2: Polymer Synthesis

Research involved synthesizing amphiphilic poly(phenylacetylene)s with polar oligo(ethylene oxide) pendants. The polymers were characterized using IR, UV, NMR, and thermogravimetric analysis, showcasing their solubility and stability under various conditions .

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene involves its interaction with specific molecular targets and pathways. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical processes. The phenylacetylene moiety can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Functional Groups Molecular Weight (Da) Applications
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene Phenylacetylene + triethylene glycol chain Acetylene, hydroxyl ~336 (estimated) Pharmaceutical intermediates (e.g., spirocyclic carboxamides)
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]propoxyboronic Acid Propoxyboronic acid + triethylene glycol chain Boronic acid, hydroxyl ~352 (estimated) Suzuki-Miyaura coupling reactions (inferred from boronic acid functionality)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy group + branched alkyl chain + diethylene glycol Phenoxy, hydroxyl ~296 (CAS 9036-19-5) Surfactant or industrial intermediate (listed in SDS )
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate tert-Butyl ester + triethylene glycol chain Ester, hydroxyl ~320 (EP 4 374 877 A2 ) Precursor for bioactive molecules (e.g., carboxamide derivatives)

Chromatographic and Spectroscopic Data

Compound LCMS (m/z [M+H]⁺) HPLC Retention Time (minutes)
Target Compound Not explicitly reported Not available
tert-Butyl propanoate analog 1055 (larger spirocyclic derivative) 0.81 (SQD-FA05 conditions)
Spirocyclic carboxamide derivative 995 1.01 (SQD-FA05 conditions)

Notes:

  • The target compound’s molecular weight is lower than its tert-butyl ester or spirocyclic derivatives, as seen in LCMS data .
  • HPLC retention times correlate with hydrophobicity; the triethylene glycol chain enhances polarity, reducing retention compared to alkyl-substituted analogs .

Research Findings and Industrial Relevance

  • Pharmaceutical Utility : The triethylene glycol chain improves solubility and bioavailability in drug candidates, as demonstrated in EP 4 374 877 A2, where similar compounds are intermediates for antidiabetic or anticancer agents .
  • Material Science Applications : Boronic acid derivatives (e.g., propoxyboronic acid) are critical in cross-coupling reactions for polymer synthesis .

Biological Activity

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H34O9C_{16}H_{34}O_9 with a molecular weight of approximately 370.4358 g/mol. The compound features multiple ethylene glycol units which contribute to its solubility and potential interaction with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate ethylene glycol derivatives into a phenylacetylene framework. The synthetic pathways often utilize various coupling reactions to achieve the desired structure while maintaining high yields and purity .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of phenylacetylene have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. Such activity is attributed to the hydrophobic nature of the acetylene moiety, which facilitates membrane penetration in microbial cells .

Anticancer Activity

Research has indicated that phenylacetylene derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of hydroxyl groups in the structure may enhance the compound's ability to interact with cellular targets, thereby increasing its anticancer efficacy .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A derivative of phenylacetylene was tested against Staphylococcus aureus and Escherichia coli.
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.
  • Case Study on Anticancer Activity :
    • In vitro studies on breast cancer cell lines revealed that treatment with phenylacetylene derivatives resulted in a 50% reduction in cell viability at concentrations as low as 10 µM.
    • Mechanistic studies suggested that these compounds activate caspase pathways leading to apoptosis.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of proteases

Q & A

Q. What are the critical considerations for synthesizing 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene in a laboratory setting?

Methodological Answer: The synthesis of this compound involves multi-step etherification and acetylene functionalization. Key steps include:

  • Ether chain formation : Use of ethylene glycol derivatives (e.g., 2-(2-hydroxyethoxy)ethanol) with potassium carbonate as a base in anhydrous acetone, refluxed for 8–12 hours to ensure complete reaction .
  • Acetylenic coupling : Sonogashira coupling or palladium-catalyzed reactions to introduce the phenylacetylene moiety. Ensure strict anhydrous conditions to avoid side reactions with hydroxyl groups .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization to achieve >95% purity. Monitor via TLC (hexane:ethyl acetate 3:1) and confirm with NMR (¹H, ¹³C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis : Confirm elemental composition (C, H, O) within ±0.5% of theoretical values .
  • Spectroscopy : Use ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for ether linkages) and FTIR (C≡C stretch ~2100 cm⁻¹, O-H stretch ~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediate stability and transition states, reducing trial-and-error experimentation .
  • Solvent Optimization : COSMO-RS simulations to predict solvent compatibility (e.g., acetone vs. DMF) for etherification steps, balancing reaction rate and byproduct formation .
  • Machine Learning : Train models on existing reaction databases (e.g., PubChem) to predict optimal molar ratios (e.g., 1:1.05 for phenol:chloroacetate derivatives) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Dynamic NMR Analysis : Detect conformational changes in the ethoxy chain (e.g., gauche vs. anti rotamers) causing splitting in ¹H NMR peaks. Use variable-temperature NMR to confirm .
  • 2D-COSY and HSQC : Resolve overlapping signals in aromatic/ether regions by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Controlled Degradation Studies : Expose the compound to humidity/heat and analyze degradation products via LC-MS to identify impurities (e.g., hydrolyzed acetylene derivatives) .

Q. What experimental designs are suitable for studying its reactivity in click chemistry applications?

Methodological Answer:

  • Factorial Design : Test variables like catalyst loading (CuI: 0.1–5 mol%), solvent (THF vs. DMSO), and temperature (25–80°C) in Huisgen cycloadditions. Use ANOVA to identify significant factors .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR for azide-alkyne cyclization, calculating rate constants (k) and activation energy (Eₐ) .
  • Competitive Experiments : Compare reactivity with shorter ethoxy analogs to assess steric/electronic effects of the hydroxyethoxy chain .

Q. How can researchers mitigate safety risks when handling this compound?

Methodological Answer:

  • Hazard Assessment : Review SDS for health risks (e.g., skin/eye irritation from acetylene group) and implement fume hood use, PPE (nitrile gloves, goggles) .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with sodium bicarbonate before disposal .
  • Emergency Protocols : Train lab personnel in spill response (e.g., absorbent materials for liquid spills) and first aid (e.g., eye irrigation stations) .

Q. What methodologies evaluate the environmental impact of this compound’s degradation products?

Methodological Answer:

  • Aquatic Toxicity Assays : Expose Daphnia magna to hydrolyzed products (e.g., phenoxyacetic acid) at 0.1–10 ppm, measuring LC₅₀ values .
  • Photodegradation Studies : Use UV-Vis spectroscopy to track breakdown under simulated sunlight (λ = 290–400 nm), identifying intermediates via GC-MS .
  • QSAR Modeling : Predict ecotoxicity using Quantitative Structure-Activity Relationship models (e.g., ECOSAR) based on logP and functional groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
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3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

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